molecular formula C22H22N2O3 B10889393 4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B10889393
M. Wt: 362.4 g/mol
InChI Key: FWPDQOQMKNHMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is a complex organic compound with a molecular structure that includes an ethoxyphenoxy group, a pyridylmethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-(4-PYRIDYLMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C22H22N2O3/c1-2-26-20-7-9-21(10-8-20)27-16-18-3-5-19(6-4-18)22(25)24-15-17-11-13-23-14-12-17/h3-14H,2,15-16H2,1H3,(H,24,25)

InChI Key

FWPDQOQMKNHMFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.